6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom are reacted to form the aminomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinones .
Scientific Research Applications
6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene Derivatives: These compounds also contain aminomethyl groups and exhibit similar chemical reactivity.
Pyrimidine Derivatives: These compounds share a similar heterocyclic structure and are used in various applications, including medicinal chemistry.
Uniqueness
6-(Aminomethyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
920285-96-7 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(aminomethyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H9N3O/c6-3-4-1-2-5(9)8-7-4/h1-3,6H2,(H,8,9) |
InChI Key |
UVIKSONINWXZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1CN |
Origin of Product |
United States |
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